![molecular formula C25H22Cl2F3N3O B2366614 N-benzyl-2-chloro-N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}benzenecarboxamide CAS No. 2062066-93-5](/img/structure/B2366614.png)
N-benzyl-2-chloro-N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}benzenecarboxamide
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Overview
Description
This compound is a benzamide derivative . It’s used for seed detoxification and as a foliar application. It’s associated with low toxicity in mammals but long-term toxicology investigations have revealed that it can stimulate tumor growth .
Synthesis Analysis
The synthesis of this compound has been studied in the context of bioremediation . Microorganisms originally identified from soils were used to degrade the compound . The analytical technique included ultraviolet-visible spectrophotometry and high-performance liquid chromatography to test the biodegradation .Molecular Structure Analysis
The molecular structure of this compound is complex and includes a benzamide moiety . The compound also contains a trifluoromethyl group and a pyridine moiety .Chemical Reactions Analysis
The compound undergoes biodegradation when exposed to certain strains of fungi and bacteria . The degradation was observed to be significant, indicating the efficacy of the strains employed in the degradation .Scientific Research Applications
- N-benzyl-2-chloro-N-benzamide derivatives have been investigated for their nonlinear optical (NLO) properties. These materials exhibit second-order NLO effects, making them useful for devices like electro-optic modulators and frequency converters .
Nonlinear Optical Materials
Liquid Crystal Devices
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with peripheral sensory trigeminal nerves .
Mode of Action
It’s worth noting that compounds with similar structures often undergo reactions at the benzylic position, which can be resonance stabilized . This involves a free radical reaction, where a succinimidyl radical is formed and removes a hydrogen atom to form succinimide .
Biochemical Pathways
Compounds with similar structures have been known to undergo suzuki–miyaura cross-coupling reactions . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
Compounds with similar structures have been known to produce neurotransmitters, acting as a calcitonin gene-related peptide (cgrp) receptor antagonist .
Action Environment
It’s worth noting that the rate of reaction of similar compounds can be influenced by the difference in electronegativity .
properties
IUPAC Name |
N-benzyl-2-chloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22Cl2F3N3O/c26-21-9-5-4-8-20(21)24(34)33(16-17-6-2-1-3-7-17)19-10-12-32(13-11-19)23-22(27)14-18(15-31-23)25(28,29)30/h1-9,14-15,19H,10-13,16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMBMBXTZSJGNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N(CC2=CC=CC=C2)C(=O)C3=CC=CC=C3Cl)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22Cl2F3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-chloro-N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}benzenecarboxamide |
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